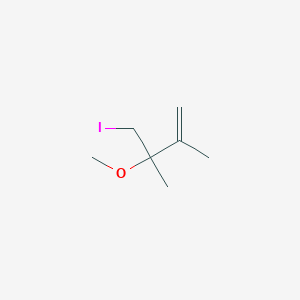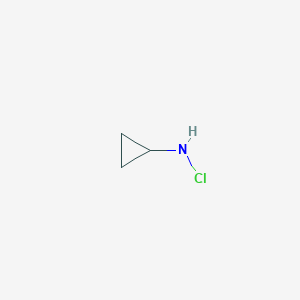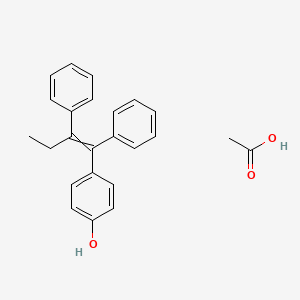
Acetic acid--4-(1,2-diphenylbut-1-en-1-yl)phenol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol (1/1) is a complex organic compound that belongs to the class of stilbenoids. It is characterized by the presence of a phenoxyacetic acid moiety linked to a 1,2-diphenylbut-1-en-1-yl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol typically involves the reaction of 4-(1,2-diphenylbut-1-en-1-yl)phenol with acetic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ester bond. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like alkyl halides or acyl chlorides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols or hydrocarbons, and substitution reactions may result in ethers or esters .
Wissenschaftliche Forschungsanwendungen
Acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,2-diphenylbut-1-en-1-yl)phenol: A structurally related compound with similar chemical properties.
2-(4-((Z)-1,2-diphenylbut-1-en-1-yl)phenoxy)acetic acid: Another related compound with a different stereochemistry.
(Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol: A similar compound with an ethan-1-ol moiety instead of acetic acid
Uniqueness
Acetic acid–4-(1,2-diphenylbut-1-en-1-yl)phenol is unique due to its specific structural features, such as the presence of both phenoxyacetic acid and 1,2-diphenylbut-1-en-1-yl groups.
Eigenschaften
CAS-Nummer |
100808-55-7 |
|---|---|
Molekularformel |
C24H24O3 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
acetic acid;4-(1,2-diphenylbut-1-enyl)phenol |
InChI |
InChI=1S/C22H20O.C2H4O2/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19;1-2(3)4/h3-16,23H,2H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
HQTPUCWGPPLDDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
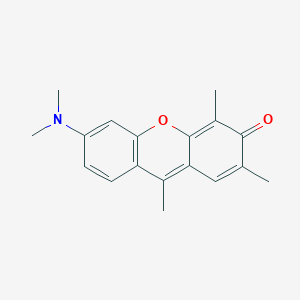

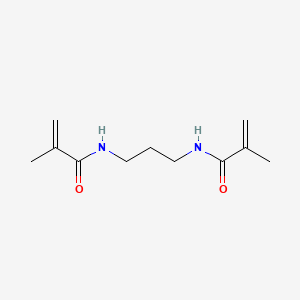
![Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14321940.png)
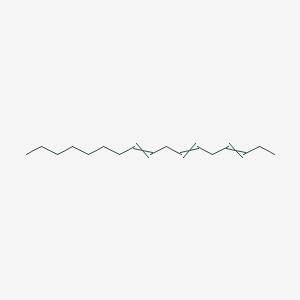
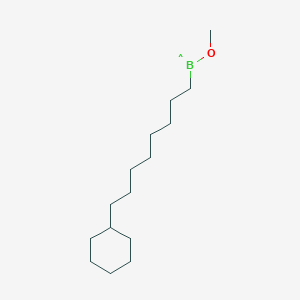
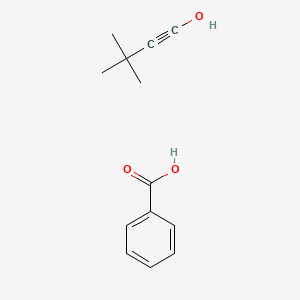
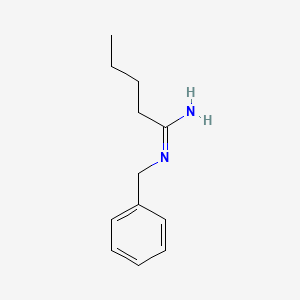
![1-[(2-Methylprop-2-EN-1-YL)oxy]hexadecane](/img/structure/B14321979.png)
![3-[(2-Fluoroethoxy)methyl]thiophene-2-sulfonamide](/img/structure/B14322006.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-2-propylcyclohexa-2,5-dien-1-one](/img/structure/B14322014.png)
